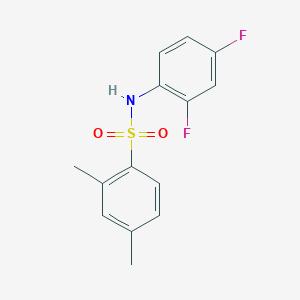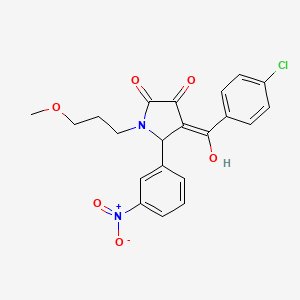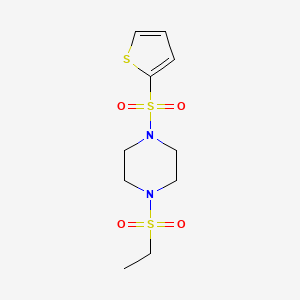![molecular formula C16H25NO B5466876 N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5466876.png)
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM has been widely studied for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and antioxidant properties. In
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. DBM has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell lines. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. DBM has been reported to scavenge free radicals and protect cells from oxidative stress.
Wirkmechanismus
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. DBM has also been shown to activate the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria and activating caspases.
Biochemical and Physiological Effects:
DBM has been shown to possess a number of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DBM has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, DBM has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM is also relatively inexpensive and has low toxicity. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, DBM has poor stability in acidic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBM. One potential area of research is the development of new formulations of DBM that improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DBM, particularly its effects on the intrinsic pathway of apoptosis. Additionally, the potential therapeutic applications of DBM in the treatment of cancer and inflammatory diseases warrant further investigation.
Synthesemethoden
DBM can be synthesized by the condensation of benzil and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, leading to the formation of DBM as a yellow crystalline solid. The purity of DBM can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-14(17-15(18)16(4,5)6)13-9-8-11(2)10-12(13)3/h8-10,14H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOEZDWLXKXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5466810.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5466836.png)

![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5466869.png)

![isopropyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466886.png)
![7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5466889.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5466896.png)
![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)